(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
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Overview
Description
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine typically involves the following steps:
Formation of the Ferrocene Derivative: The initial step involves the preparation of a ferrocene derivative through lithiation and subsequent reaction with a diphenylphosphine chloride.
Chiral Resolution: The racemic mixture is then resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Phosphine Substitution: The final step involves the substitution of the phosphine group with 3,5-dimethylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated chromatography systems and large-scale crystallizers can facilitate the efficient resolution of the chiral compound.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to modify the ferrocenyl moiety.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Modified ferrocenyl derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of chiral drugs and biologically active molecules. It is used in the production of pharmaceuticals that require high enantiomeric purity.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and intermediates for various applications, including agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine exerts its effects involves the coordination of the phosphine ligands to a metal center, forming a chiral complex. This complex then facilitates the asymmetric transformation of substrates, leading to the formation of enantiomerically enriched products. The molecular targets include transition metal catalysts, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine: The enantiomer of the compound .
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A related phosphine ligand used in catalysis.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl (MOP): Another chiral phosphine ligand used in asymmetric synthesis.
Uniqueness
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ferrocenyl backbone provides stability and rigidity, enhancing its performance as a chiral ligand.
This compound’s ability to induce chirality and its effectiveness in a wide range of reactions make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C40H40FeP2 |
---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C23H26P.C17H14P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h6-15,20H,1-5H3;1-14H;/t20-;;/m1../s1 |
InChI Key |
OLJPSMBPGNWVEN-FAVHNTAZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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